ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is known for its unique structure, which combines a triazole ring fused with a pyrimidine ring, and is functionalized with an ethyl ester group and a dimethylamino vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then subjected to a condensation reaction with 2-(dimethylamino)vinyl ketone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(E)-2-(dimethylamino)vinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be
Properties
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)11-9(2)16-13-14-8-15-18(13)10(11)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHXDOGEFNCKK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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